(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Description
(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H23FN2O5S2 and its molecular weight is 478.55. The purity is usually 95%.
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Biological Activity
(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, identified by its CAS number 1007030-29-6, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H23FN2O5S2, with a molecular weight of 478.6 g/mol. The compound's structure incorporates a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains. In particular, derivatives containing electron-donor groups in the benzothiazole ring exhibited enhanced anthelmintic effects comparable to standard drugs like albendazole .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12.5 µg/mL |
Compound B | S. aureus | 25 µg/mL |
(E)-ethyl ... | Shigella flexneri | 12.5 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been extensively studied. For instance, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines in in vitro models. One study reported that a related compound exhibited an IC50 value of 0.66 µM against inflammatory pathways in HCT-116 cancer cells .
Anticancer Activity
The anticancer properties of this compound have also been explored. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one derivative was found to significantly reduce cell viability in cancer cell lines with an IC50 value indicating potent activity .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives against clinical isolates of bacteria. The results showed that compounds with structural similarities to (E)-ethyl ... exhibited promising antibacterial activity, particularly against Gram-negative bacteria.
- Anti-inflammatory Mechanisms : In another investigation focusing on inflammation models, derivatives were tested for their ability to inhibit TNF-alpha and IL-6 production in macrophages. The results indicated that specific modifications to the benzothiazole structure enhanced anti-inflammatory effects.
Properties
IUPAC Name |
ethyl 2-[2-(4-benzylsulfonylbutanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5S2/c1-2-30-21(27)14-25-18-11-10-17(23)13-19(18)31-22(25)24-20(26)9-6-12-32(28,29)15-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,2,6,9,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSYPSEAMRTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.